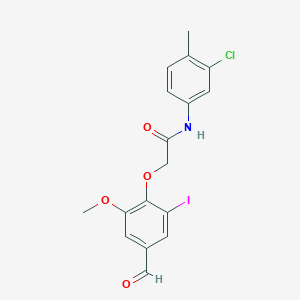

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide

Description

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is a substituted acetamide derivative characterized by a 3-chloro-4-methylphenyl group attached to the acetamide nitrogen and a 4-formyl-2-iodo-6-methoxyphenoxy moiety. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest synthetic and functional relevance in medicinal and materials chemistry .

Properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClINO4/c1-10-3-4-12(7-13(10)18)20-16(22)9-24-17-14(19)5-11(8-21)6-15(17)23-2/h3-8H,9H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAQLWEGNAYSOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2I)C=O)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClINO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with 3-chloro-4-methylaniline and 4-formyl-2-iodo-6-methoxyphenol.

Formation of Intermediate: The 4-formyl-2-iodo-6-methoxyphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetyl chloride.

Final Coupling Reaction: The intermediate is then coupled with 3-chloro-4-methylaniline in the presence of a base like pyridine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-(3-chloro-4-methylphenyl)-2-(4-carboxy-2-iodo-6-methoxyphenoxy)acetamide.

Reduction: N-(3-chloro-4-methylphenyl)-2-(4-hydroxymethyl-2-iodo-6-methoxyphenoxy)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide exhibits various biological activities, particularly in the realms of anti-inflammatory and anticancer effects. The compound's structure suggests it may interact with specific biological pathways, potentially inhibiting enzymes associated with inflammatory responses or tumor growth.

Anticancer Studies

Several studies have evaluated the anticancer potential of this compound:

- Cell Line Studies : In vitro assays indicated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86% in some cases .

- Mechanistic Insights : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G1 phase, which halts proliferation .

- Synergistic Effects : When combined with chemotherapeutic agents like cisplatin, this compound shows enhanced antitumor efficacy, suggesting potential for combination therapies .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of this compound resulted in a significant reduction in tumor volume compared to control groups .

- Comparative Studies : Studies comparing this compound with other known anticancer agents demonstrate its superior efficacy in certain contexts, highlighting its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of reactive functional groups (formyl, chloro, iodo) allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Analogues

The target compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:

Key Observations

A. Impact of Substituents on Physicochemical Properties

- Halogen Effects: The iodo and chloro substituents in the target compound increase molecular weight and polarity compared to non-halogenated analogs. ~459.67 g/mol) .

- Melting Points : Bulky or polar groups elevate melting points. The 4-chlorobenzyl derivative () melts at 124.9–125.4°C, higher than the butyl-substituted analog (75°C, ) due to enhanced intermolecular interactions .

- Chromatographic Behavior : Rf values (e.g., 0.28–0.65 in ) correlate with substituent polarity; the target’s formyl and iodo groups may reduce mobility compared to methoxy or alkylated analogs .

C. Pharmacological Potential

- Anti-Cancer Activity: Phenoxy acetamide derivatives (e.g., ) exhibit activity against HCT-116, MCF-7, and PC-3 cell lines, suggesting the target’s formyl and iodo groups could enhance binding to biological targets .

Biological Activity

N-(3-chloro-4-methylphenyl)-2-(4-formyl-2-iodo-6-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

IUPAC Name: this compound

Molecular Formula: C₁₈H₁₈ClI₁N₃O₄

Molecular Weight: 433.70 g/mol

The structure includes a chloro group, a methoxy group, and an iodo group, which contribute to its unique chemical properties and biological activities.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

- Preparation of 4-formyl-2-iodo-6-methoxyphenol: This can be achieved through iodination and formylation reactions.

- Formation of the acetamide: The reaction between the prepared phenolic compound and 3-chloro-4-methylphenylacetic acid leads to the formation of the desired acetamide.

Antitumor Activity

Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown selective cytotoxicity against human tumor cell lines while sparing normal cells, suggesting potential use in targeted cancer therapies .

Antimicrobial Properties

Research has demonstrated that compounds containing formyl and methoxy groups possess antimicrobial activities. Specifically, derivatives have shown effectiveness against pathogens such as Helicobacter pylori, which is associated with gastric ulcers and cancer. The presence of halogen atoms (like iodine) in the structure may enhance these antimicrobial properties through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cell proliferation or metabolism, leading to reduced tumor growth.

- Receptor Modulation: It may act as a ligand for certain receptors, modulating signaling pathways critical for cell survival and growth.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.